N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Description
N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-3-14(21-16-7-5-4-6-13(16)2)12-19-15-8-10-20-11-9-18-17(15)20/h4-7,9,11,14-15,19H,3,8,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZRXFJMBHMYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1CCN2C1=NC=C2)OC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or nickel, and reagents like amines, halides, and nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methylphenoxy)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
- N-[2-(2-methylphenoxy)propyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Uniqueness
N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is unique due to its specific side chain length and substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
